![molecular formula C18H22N4O4S3 B2638591 Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-76-0](/img/structure/B2638591.png)
Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound “Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves several steps. For example, the key intermediate (Z)-N-(3-(2-acetamido-1-(ethoxyimino)-2-oxoethyl)-1,2,4-thiadiazol-5-yl)pivalamide was easily isolated from (Z/E)-N-(3-(2-acetamido-1-(ethoxyimino)-2-oxoethyl)-1,2,4-thiadiazol-5-yl)pivalamide .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be analyzed using various techniques. For instance, the structure of a similar compound was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with strong bases to form ring cleavage and become stable as acids are added to them .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be determined using various techniques. For instance, the molecular weight of a similar compound, 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide, is 222.245 .Scientific Research Applications
Heterocyclic Synthesis
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been employed in the synthesis of various heterocyclic compounds. For instance, its reaction with ethyl acetoacetate results in the formation of a hydrazone derivative, which is further utilized to synthesize fused heterocyclic systems (Wardaman, 2000).
Antitumor Evaluation
This compound serves as a precursor for synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown significant antitumor activities in vitro, indicating their potential in cancer research (Shams et al., 2010).
Antimicrobial Activities
The compound has been used in synthesizing various heterocyclic systems with antimicrobial properties. For example, its reaction with lauroyl isothiocyanate led to compounds with confirmed antimicrobial activity, highlighting its use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Anti-Rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, presenting a new avenue for anti-rheumatic drug development (Sherif & Hosny, 2014).
Glutaminase Inhibition
Analogues of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase. This research has implications in understanding the therapeutic potential of glutaminase inhibition (Shukla et al., 2012).
Polyfunctional Substitution and Antimicrobial Activity
The compound also finds application in the synthesis of polyfunctionally substituted heterocyclic compounds with evaluated antimicrobial and surface activities (El-Sayed et al., 2015).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S3/c1-4-26-16(25)13-11-7-5-6-8-12(11)28-15(13)20-14(24)9(2)27-18-22-21-17(29-18)19-10(3)23/h9H,4-8H2,1-3H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWBBXPJPVXXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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